O,O-二乙基醚

描述

“O,O-Diethyl” is a part of various chemical compounds. For instance, it is a part of “O,O-Diethyl dithiophosphate”, which is a technical grade compound . It is also a part of “O,O-Diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate” and "O,O-Diethyl 2,4-dinitrophenyl phosphate triester" .

Synthesis Analysis

The synthesis of “O,O-Diethyl” compounds involves various chemical reactions. For example, “O,O-Diethyl acrylamide phosphonate” was synthesized using acrylamide and diethyl chlorophosphate as reactants . Another study discussed the synthesis of “O,O-Diethyl 2,4-dinitrophenyl phosphate triester” with secondary alicyclic amines .Molecular Structure Analysis

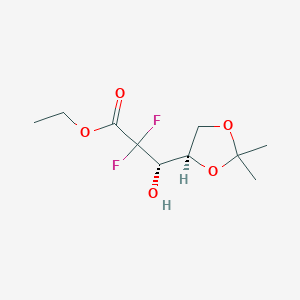

The molecular structure of “O,O-Diethyl” compounds can be complex. For instance, “O,O-Diethyl dithiophosphate” has a linear formula of (C2H5O)2P(S)SH . The molecular weight of this compound is 186.23 .Chemical Reactions Analysis

“O,O-Diethyl” compounds participate in various chemical reactions. For instance, the oxidation mechanism of a stoichiometric DEE (diethyl ether)/air mixture was studied using a micro flow reactor . The study found that O-O bond scission reactions of keto-hydroperoxide produced by DEE, CH3O2H, CH3CO3H, and C2H5O2H, H2O2, and H+O2=O+OH are key chain branching reactions to explain the multi-stage oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “O,O-Diethyl” compounds depend on the specific compound. For instance, “O,O-Diethyl dithiophosphate” is a colorless to white crystalline solid with a mild, mercaptan-like odor . It has a molecular weight of 186.23, a boiling point of 60°C/1 mmHg, and a density of 1.11 g/mL at 25°C .科学研究应用

可再生含氧燃料添加剂

二乙基醚 (DEE) 作为柴油发动机的可再生含氧燃料添加剂显示出前景。研究表明,将 DEE 与柴油燃料混合可以改善发动机性能、燃烧特性和发动机稳定性。DEE 的使用可以提高发动机的制动热效率并降低单位燃料消耗 (Ibrahim,2016 年)。

有机合成

二乙基乙烯基膦酸酯参与醇的氧杂-迈克尔加成,提供了一种在不苛刻条件下合成生物活性化合物的有效方法 (Baszczyňski 等人,2012 年)。

核酸研究

二乙基焦碳酸酯 (EtOCO)₂O 在核酸生物化学中起作用,充当核酸酶抑制剂。这促进了未降解核酸的提取,这是遗传研究中的关键步骤 (Ehrenberg 等人,1976 年)。

燃料添加剂合成

二乙基碳酸酯 (DEC) 是一种潜在的含氧汽油和柴油燃料添加剂。已经探索了通过乙醇的氧化羰基化合成它,在不同条件下显示出更高的产率和选择性,强调了其在减少污染物排放中的作用 (Roh 等人,2003 年)。

液-液平衡数据

二乙基碳酸酯与异丁醇和水的液-液平衡数据的研究增强了对燃料混合物的理解,有助于更有效的燃料添加剂组合 (Tetrisyanda 等人,2021 年)。

燃料中的环境效益

作为柴油燃料中含氧添加剂的二甘醇二乙醚 (DGE) 显示出改善柴油发动机中生物乙醇的环境足迹的潜力,有助于减少排放 (Herreros 等人,2015 年)。

阻燃剂应用

哌嗪膦酸酯衍生物,包括二乙基衍生物,已显示出作为棉织物阻燃剂的显着潜力,有助于理解热降解和防火的机制 (Nguyen 等人,2014 年)。

作用机制

The mechanism of action of “O,O-Diethyl” compounds can vary. For example, diethylcarbamazine, an anthelmintic drug, is thought to sensitize the microfilariae to phagocytosis . Another compound, chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate), functions as an acetylcholinesterase inhibitor .

安全和危害

The safety and hazards of “O,O-Diethyl” compounds can vary. For example, chlorpyrifos, an organophosphorus insecticide, can cause respiratory irritation, drowsiness, dizziness, and damage to organs through prolonged or repeated exposure . Another compound, ethyl ether, is extremely flammable and can be harmful if swallowed .

属性

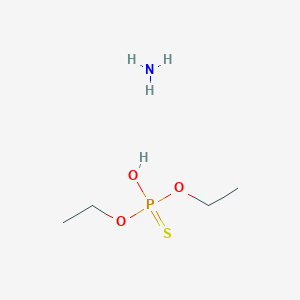

IUPAC Name |

azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(O)OCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560421 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,O-Diethyl | |

CAS RN |

5871-16-9 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)